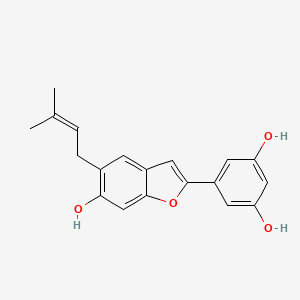

moracin N

Vue d'ensemble

Description

Moracin N est un dérivé benzofuranique naturellement présent dans les feuilles du mûrier blanc (Morus alba L). Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés anticancéreuses, en particulier dans le traitement du cancer du poumon . This compound est connu pour sa capacité à induire l'autophagie et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Moracin N peut être synthétisé par différentes voies chimiques. Une méthode courante implique l'extraction du composé des feuilles du mûrier blanc (Morus alba L). Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé du matériau végétal .

Méthodes de production industrielle

En milieu industriel, la production de this compound peut être mise à l'échelle en optimisant le processus d'extraction. Cela implique l'utilisation d'équipements d'extraction à grande échelle et le raffinement des conditions de réaction pour maximiser le rendement. Le composé extrait est ensuite purifié à l'aide de techniques telles que la chromatographie pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Moracin N subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction pour produire des formes réduites.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire divers dérivés benzofuraniques oxydés, tandis que la réduction peut produire des composés benzofuraniques réduits .

Applications De Recherche Scientifique

Table 1: Chemical Reactions of Moracin N

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Yields reduced forms | Sodium borohydride, lithium aluminum hydride |

| Substitution | Functional groups replaced by other groups | Halogens, alkylating agents |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : this compound has shown significant potential in treating lung cancer by inducing apoptosis (programmed cell death) and autophagy (cellular degradation process). Studies indicate that it can activate pathways that lead to cancer cell death while sparing normal cells .

- Antioxidant Effects : The compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases.

- Anti-inflammatory Activity : this compound inhibits inflammatory pathways, particularly by modulating the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .

Case Studies

-

Lung Cancer Treatment :

A study demonstrated that this compound effectively induced apoptosis in lung cancer cells through the activation of caspase pathways. The compound was shown to enhance autophagic flux, leading to increased cell death in cancerous tissues while maintaining lower toxicity levels in normal cells . -

Anti-inflammatory Effects :

Research on this compound's ability to inhibit NF-κB activity revealed its potential as an anti-inflammatory agent. In vitro experiments indicated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines in activated immune cells . -

Neuroprotective Effects :

This compound has also been studied for its neuroprotective properties against glutamate-induced neurotoxicity. It was found to reduce oxidative stress and promote cell survival in neuronal cultures exposed to neurotoxic conditions.

Mécanisme D'action

Moracin N exerts its effects through several molecular mechanisms:

Induction of Autophagy: This compound enhances autophagy flux by increasing the formation of autophagosomes and their fusion with lysosomes.

Induction of Apoptosis: The compound induces apoptosis by dysregulating mitochondrial function, leading to mitochondrial apoptosis.

Inhibition of mTOR Signaling Pathway: This compound inhibits the mTOR signaling pathway, a classical pathway regulating autophagy, resulting in autophagy induction.

Reactive Oxygen Species (ROS) Generation: The compound generates reactive oxygen species, which play a role in inducing apoptosis and autophagy.

Comparaison Avec Des Composés Similaires

Moracin N fait partie d'une famille de dérivés benzofuraniques connus sous le nom de moracines. Des composés similaires comprennent :

Moracin M : Connu pour son activité antioxydante.

Moracin C : Exhibe une activité inhibitrice élevée dans les tests de peroxydation lipidique et de piégeage des radicaux libres.

Oxyresvératrol : Un autre composé présent dans Morus alba L.

Chalcomoracine : Un composé en aval dans la voie biosynthétique des moracines.

This compound se distingue par ses puissantes propriétés anticancéreuses et sa capacité à induire à la fois l'autophagie et l'apoptose dans les cellules cancéreuses, ce qui en fait un composé unique et précieux dans la recherche sur le cancer .

Activité Biologique

Moracin N is a benzofuran derivative primarily extracted from the mulberry tree (Morus alba). Recent studies have highlighted its significant biological activities, particularly in the context of cancer treatment and antioxidant properties. This article delves into the various research findings surrounding this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in human non-small-cell lung carcinoma (NSCLC) cells. It disrupts mitochondrial function, leading to mitochondrial apoptosis in cell lines such as A549 and PC9. This process is mediated through the activation of reactive oxygen species (ROS) and the inhibition of the mTOR signaling pathway, which is crucial for autophagy regulation .

- Autophagy Activation : The compound enhances autophagy flux by promoting autophagosome formation and lysosomal function. Inhibition of autophagy has been shown to reduce cell apoptosis induced by this compound, suggesting that autophagy plays a vital role in its anticancer effects .

Antioxidant Properties

This compound also demonstrates notable antioxidant activity. It has been identified as a potent scavenger of free radicals, which contributes to its protective effects against oxidative stress-related cellular damage. This antioxidant capability is essential for reducing inflammation and preventing various diseases associated with oxidative stress .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds from Morus alba:

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | Not specified | Induces apoptosis via ROS and mTOR inhibition |

| Moracin C | Anti-inflammatory | Not specified | Suppresses inflammatory cytokines via MAPK pathways |

| Moracin E | Muscle cell proliferation | 0.05 | Activates PI3K-Akt-mTOR pathway |

| Moracin M | Cholinesterase inhibitor | 38.08 | Inhibits BChE activity |

Case Studies

- Lung Cancer Treatment : A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in NSCLC cells. The treatment led to increased ROS levels, which were crucial for triggering apoptotic pathways .

- Antioxidant Studies : Another investigation focused on the antioxidant properties of this compound, revealing its effectiveness against oxidative stress in various cell types. The compound's ability to scavenge free radicals was confirmed through multiple assays, establishing its potential as a therapeutic agent for oxidative stress-related conditions .

- Network Pharmacology Analysis : A recent study utilized network pharmacology to elucidate the signaling pathways affected by Moracin derivatives, including this compound. This analysis highlighted its interaction with several muscle-related gene targets, further supporting its role in promoting cellular health and function .

Propriétés

Numéro CAS |

135248-05-4 |

|---|---|

Formule moléculaire |

C19H18O4 |

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |

Clé InChI |

WBSCSIABHGPAMC-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |

SMILES canonique |

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |

melting_point |

187 - 188 °C |

Description physique |

Solid |

Synonymes |

moracin C moracin N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.